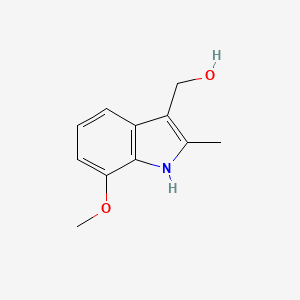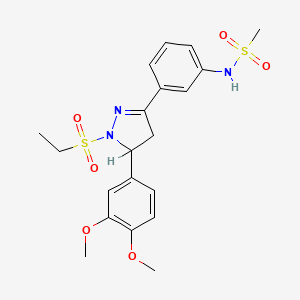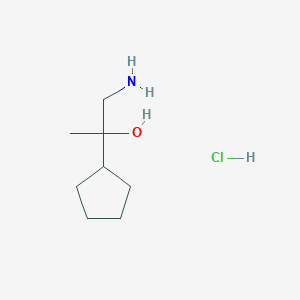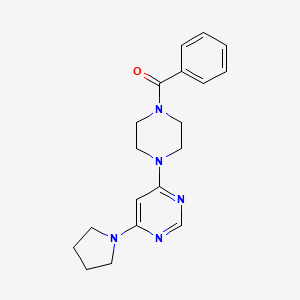
(7-methoxy-2-methyl-1H-indol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-methoxy-2-methyl-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, features a methoxy group at the 7th position, a methyl group at the 2nd position, and a methanol group at the 3rd position of the indole ring.
作用机制
Target of Action
Indole derivatives, such as (7-methoxy-2-methyl-1H-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the expression of various signal transduction pathways regulating genes involved in inflammation .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
The biochemical properties of (7-methoxy-2-methyl-1H-indol-3-yl)methanol are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions suggest that this compound may play a role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been predicted to exert its effects at the molecular level through the inhibition of reactive oxygen species (ROS) and inflammation .
Temporal Effects in Laboratory Settings
It is known that this compound has the potential to influence long-term cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been used in rodent models to investigate its protective effects against organ damage induced by the anticancer drug cisplatin .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, suggesting its involvement in complex metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Its interactions with various biomolecules suggest that it may be transported and distributed via specific transporters or binding proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2-methyl-1H-indol-3-yl)methanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a methyl-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in combination with hydrogenation or dehydrogenation reactions, is common in large-scale synthesis . Additionally, continuous flow reactors are utilized to improve efficiency and scalability.
化学反应分析
Types of Reactions
(7-methoxy-2-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding indole derivative without the methanol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: (7-methoxy-2-methyl-1H-indol-3-yl)carboxylic acid
Reduction: 7-methoxy-2-methylindole
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring
科学研究应用
(7-methoxy-2-methyl-1H-indol-3-yl)methanol has several applications in scientific research:
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole-3-carboxaldehyde: Used in the synthesis of antiviral agents.
3,3’-Diindolylmethane: Known for its anticancer properties.
Uniqueness
(7-methoxy-2-methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to other indole derivatives .
属性
IUPAC Name |
(7-methoxy-2-methyl-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-5,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDVIRQBJDTAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2877124.png)

![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)
![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2877146.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)
